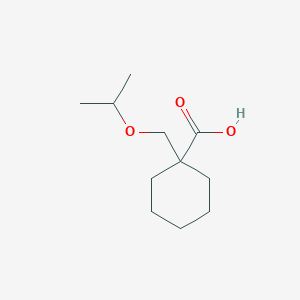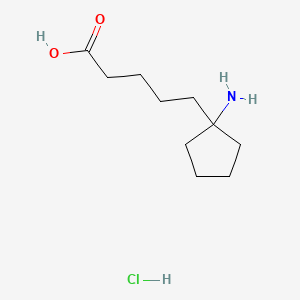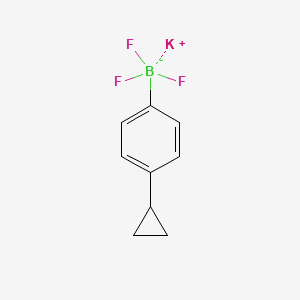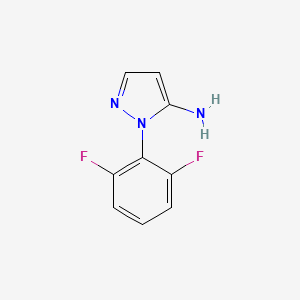
2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine is an organic compound with the molecular formula C7H13ClFN It is characterized by a cyclopropyl ring substituted with chlorine and fluorine atoms, as well as an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of 2-chloro-2-fluoro-1,3-dimethylcyclopropane with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-1,3-dimethylcyclopropyl)ethan-1-amine
- 2-(2-Fluoro-1,3-dimethylcyclopropyl)ethan-1-amine
- 2-(2-Bromo-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine
Uniqueness
2-(2-Chloro-2-fluoro-1,3-dimethylcyclopropyl)ethan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the cyclopropyl ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications where such characteristics are desired.
Propiedades
Fórmula molecular |
C7H13ClFN |
|---|---|
Peso molecular |
165.63 g/mol |
Nombre IUPAC |
2-(2-chloro-2-fluoro-1,3-dimethylcyclopropyl)ethanamine |
InChI |
InChI=1S/C7H13ClFN/c1-5-6(2,3-4-10)7(5,8)9/h5H,3-4,10H2,1-2H3 |
Clave InChI |
GPUPXWZZNCJUNU-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C1(F)Cl)(C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


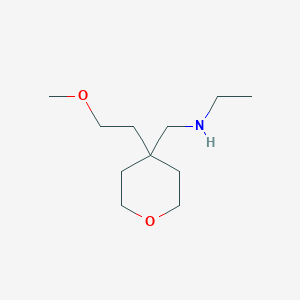
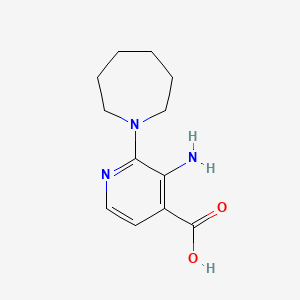
![(1R,3S,4S)-N-methyl-2-azabicyclo[2.2.1]heptane-3-carboxamide hydrochloride](/img/structure/B13477517.png)
![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13477520.png)
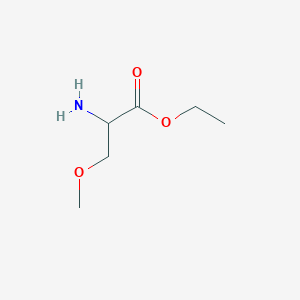
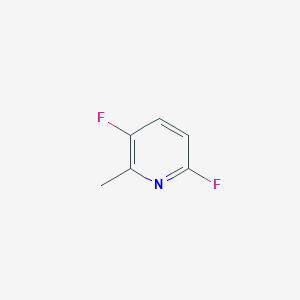
![(2E)-2-[[(3E)-3-[(3,6-dimethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-phenylcyclohexen-1-yl]methylidene]-3,6-dimethyl-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B13477558.png)
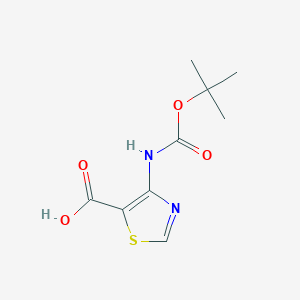
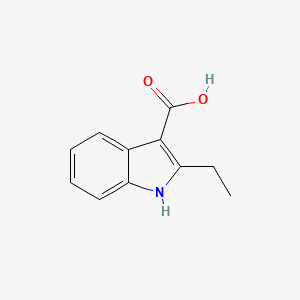
![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)
